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Compound of Interest

Compound Name:
4-Methylumbelliferyl-alpha-D-

galactopyranoside

Cat. No.: B014246 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis, characterization, and application

of 4-Methylumbelliferyl-α-D-galactopyranoside, a crucial fluorogenic substrate in enzymatic

assays relevant to drug discovery and diagnostics.

Chemical Synthesis
The primary route for the synthesis of 4-Methylumbelliferyl-α-D-galactopyranoside is a modified

Koenigs-Knorr reaction. This method involves the glycosylation of 4-methylumbelliferone with a

protected galactose derivative, followed by deprotection steps to yield the final product.

Synthesis Pathway Overview
The synthesis can be conceptually broken down into three main stages:

Glycosylation: A protected galactopyranosyl halide is reacted with 4-methylumbelliferone in

the presence of a promoter to form the protected α-glycoside.

Deprotection Part 1 (Azide Reduction & Acetylation): The azido group at the C2 position of

the galactose moiety is reduced to an amine and subsequently acetylated.

Deprotection Part 2 (De-O-acetylation): The acetyl protecting groups on the hydroxyls of the

galactose are removed to yield the final product.
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Figure 1: Overall synthesis pathway for 4-Methylumbelliferyl-α-D-galactopyranoside.

Experimental Protocols
1.2.1. Glycosylation of 4-Methylumbelliferone

This procedure is adapted from the Koenigs-Knorr reaction methodology.

Reactants:

3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride

4-Methylumbelliferone (2-fold excess)

Silver trifluoromethanesulfonate (AgOTf)

sym-collidine (equimolar to AgOTf)

Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

In a round-bottom flask, dissolve 4-methylumbelliferone in anhydrous dichloromethane

under an inert atmosphere (e.g., nitrogen or argon).

Add silver trifluoromethanesulfonate and sym-collidine to the solution and stir in the dark.
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Add a solution of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride in

anhydrous dichloromethane dropwise to the reaction mixture at room temperature.

Stir the reaction at room temperature for several hours until thin-layer chromatography

(TLC) indicates the consumption of the starting material.

Upon completion, filter the reaction mixture to remove insoluble silver salts.

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to separate the α- and β-

anomers. The α-anomer is the desired product.

1.2.2. Deprotection Steps

The protected α-glycoside obtained from the glycosylation step undergoes a two-part

deprotection process.

Part 1: Reduction of the Azido Group and N-Acetylation

The purified protected α-glycoside is dissolved in a suitable solvent such as methanol.

The azido group is reduced to an amine. This can be achieved through various methods,

such as catalytic hydrogenation (e.g., using palladium on carbon) or with a reducing agent

like triphenylphosphine followed by water.

Following the reduction, the resulting amine is acetylated in situ or after isolation using

acetic anhydride in a suitable solvent, often with a base like pyridine.

The product is then purified, typically by chromatography.

Part 2: De-O-acetylation

The N-acetylated and still O-acetylated product is dissolved in anhydrous methanol.
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A catalytic amount of sodium methoxide in methanol (Zemplén deacetylation) is added.

The reaction is stirred at room temperature and monitored by TLC.

Once the reaction is complete, the solution is neutralized with an acidic resin, filtered, and

the solvent is evaporated.

The final product, 4-Methylumbelliferyl-α-D-galactopyranoside, is typically obtained as a

white solid and can be further purified by recrystallization.

Quantitative Data
Parameter Value Reference

Glycosylation Reaction

Yield of α-anomer 33% [1][2][3]

Yield of β-anomer 10-20% [1][2][3]

Final Product Characterization

Molecular Formula C₁₆H₁₈O₈

Molecular Weight 338.31 g/mol

Melting Point 221-222 °C

Specific Rotation [α]ᴅ +237° (c=0.3 in H₂O)

UV Max Absorption (Methanol) 318 nm

Application in Enzymatic Assays
4-Methylumbelliferyl-α-D-galactopyranoside is a fluorogenic substrate for the enzyme α-

galactosidase. The enzymatic cleavage of the α-glycosidic bond releases the highly fluorescent

4-methylumbelliferone (4-MU). The rate of 4-MU formation is directly proportional to the α-

galactosidase activity. This assay is particularly relevant in the research and diagnosis of Fabry

disease, a lysosomal storage disorder caused by a deficiency in α-galactosidase A.

Enzymatic Assay Workflow
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(add high pH stop solution, e.g., glycine-carbonate buffer)

Measure Fluorescence
(Excitation: ~365 nm, Emission: ~448 nm)

Data Analysis
(Calculate enzyme activity)
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Figure 2: General workflow for an α-galactosidase assay using 4-MU-α-Gal.

Experimental Protocol for α-Galactosidase Assay
Reagents:

4-Methylumbelliferyl-α-D-galactopyranoside (substrate)

Assay Buffer (e.g., 0.1 M citrate/0.2 M phosphate buffer, pH 4.6)

Enzyme source (e.g., cell lysate, tissue homogenate, or purified α-galactosidase)

Stop Solution (e.g., 0.2 M glycine-carbonate buffer, pH 10.7)

4-Methylumbelliferone (for standard curve)

Procedure:
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Prepare a stock solution of 4-Methylumbelliferyl-α-D-galactopyranoside in a suitable

solvent (e.g., DMSO or DMF) and then dilute to the final working concentration in the

assay buffer.

Prepare a standard curve using known concentrations of 4-methylumbelliferone in the

assay buffer with the stop solution.

In a microplate, add the enzyme sample to each well.

Initiate the reaction by adding the substrate solution to each well.

Incubate the microplate at 37°C for a defined period (e.g., 30-60 minutes).

Terminate the reaction by adding the stop solution to each well. The high pH of the stop

solution also enhances the fluorescence of the liberated 4-methylumbelliferone.

Measure the fluorescence using a microplate reader with an excitation wavelength of

approximately 365 nm and an emission wavelength of approximately 448 nm.

Calculate the enzyme activity by comparing the fluorescence of the samples to the 4-

methylumbelliferone standard curve, taking into account the incubation time and protein

concentration of the enzyme sample.

This technical guide provides a comprehensive overview of the synthesis and application of 4-

Methylumbelliferyl-α-D-galactopyranoside. The detailed protocols and workflows are intended

to be a valuable resource for researchers and professionals in the fields of chemistry,

biochemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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